Superior Mono-Amination Yields: 2,6-Dichloropyrazine vs. 2,3-Dichloropyrazine and Other Dichloroheteroarenes
In a comparative study of amination reactions using adamantane-containing amines, 2,6-dichloropyrazine demonstrated the highest yields among all dichloroheteroarenes tested, including 2,3-dichloropyrazine and 3,6-dichloropyridazine. All dichloroheteroarenes underwent selective substitution of only one chlorine atom, but the yield was maximized with 2,6-dichloropyrazine [1].
| Evidence Dimension | Mono-amination yield (selective single chlorine substitution) |
|---|---|
| Target Compound Data | Highest yield among all dichloroheteroarenes tested |
| Comparator Or Baseline | 2,3-dichloropyrazine; 3,6-dichloropyridazine; 1,3-dichloroisoquinoline (yields up to 90% for the latter at position 1) |
| Quantified Difference | Best yields observed for 2,6-dichloropyrazine relative to comparator dichloroheteroarenes |
| Conditions | Amination with various adamantane-containing amines of differing steric hindrance at the amino group |
Why This Matters
This establishes 2,6-dichloropyrazine as the preferred starting material when maximizing isolated yield of mono-aminated pyrazine intermediates is critical for downstream synthetic efficiency.
- [1] Kharlamova, A.D. et al. Amination of chloro-substituted heteroarenes with adamantane-containing amines. Russian Chemical Bulletin, 2016, 65, 1820-1828. View Source
